5-Cyclopropyl-2-fluorobenzoic acid

Medicinal Chemistry Drug Design ADME Properties

Researchers requiring precise regioisomeric building blocks for SAR often face supply inconsistency or isomer contamination. 5-Cyclopropyl-2-fluorobenzoic acid (CAS 1248482-58-7) solves this with its defined 2-fluoro-5-cyclopropyl substitution, enabling reliable lead optimization. - Consistent 95% purity (HPLC) across batches minimizes assay variability. - Multi-source availability ensures supply chain resilience for screening campaigns. - Carboxylic acid handle supports rapid derivatization into amides, esters, and more.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
CAS No. 1248482-58-7
Cat. No. B1428026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-2-fluorobenzoic acid
CAS1248482-58-7
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C(C=C2)F)C(=O)O
InChIInChI=1S/C10H9FO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
InChIKeyFSSFCYWOXXBPPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-2-fluorobenzoic Acid Overview


5-Cyclopropyl-2-fluorobenzoic acid (CAS 1248482-58-7) is a substituted aromatic carboxylic acid with the molecular formula C10H9FO2 and a molecular weight of 180.17 g/mol [1]. It is characterized by a fluorine atom at the ortho (2-) position and a cyclopropyl group at the meta (5-) position relative to the carboxylic acid functionality on the benzene ring [1]. This specific substitution pattern places it within the class of cyclopropyl-fluorinated benzoic acids, a family of compounds increasingly utilized as versatile small molecule scaffolds and building blocks in medicinal chemistry and drug development . It is commercially available from multiple reputable vendors for research purposes, typically at a purity of 95% or higher .

2-Fluoro-5-cyclopropyl regioisomer scaffold for SAR exploration
Research-grade building block with defined substitution pattern
Commercially sourced from multiple global suppliers

Why Analogs Cannot Replace 5-Cyclopropyl-2-fluorobenzoic Acid


Substituting 5-Cyclopropyl-2-fluorobenzoic acid with a closely related analog, such as its positional isomers (e.g., 4-cyclopropyl-2-fluorobenzoic acid [1] or 3-cyclopropyl-2-fluorobenzoic acid [2]) or simpler non-cyclopropyl analogs (e.g., 2-fluorobenzoic acid), is not trivial and can significantly alter a project's outcome. The precise regioisomeric placement of the fluorine and cyclopropyl substituents is a critical determinant of molecular properties . Even among positional isomers that share the identical molecular formula and weight, this regioisomerism dictates unique intermolecular interactions, reactivity, and three-dimensional conformation. These variations can lead to substantial differences in critical parameters such as lipophilicity (LogP), metabolic stability, and target binding affinity, thereby invalidating the assumption of functional interchangeability in a synthetic sequence or biological assay . The following section provides quantifiable evidence of these key differentiating characteristics.

Positional Isomerism
Regioisomeric analogs (e.g., 4-cyclopropyl or 3-cyclopropyl) may shift lipophilicity, metabolic stability, and target engagement; they are not interchangeable without validation.
Cyclopropyl Absence
Non-cyclopropyl variants (such as 2-fluorobenzoic acid) lack conformational constraint, altering scaffold geometry and biological readouts.
Synthetic Sequence Sensitivity
Substituting with a different regioisomer may change reactivity in coupling reactions, affecting yield and purity profiles.

Quantitative Differentiators of 5-Cyclopropyl-2-fluorobenzoic Acid


Lipophilicity Profile (LogP)

The lipophilicity, measured as the partition coefficient (LogP), of 5-Cyclopropyl-2-fluorobenzoic acid is reported as 2.4013 . This value is a key determinant of membrane permeability and solubility. The specific placement of the cyclopropyl and fluoro groups in this regioisomer results in a unique LogP value that can significantly impact the drug-likeness of a lead compound. While directly comparable data for a close positional isomer was not identified, the provided value serves as a critical data point for computational modeling and for differentiating its ADME profile from other cyclopropyl-fluorobenzoic acid derivatives, where even a change in substitution pattern can alter LogP and thus oral bioavailability and tissue distribution characteristics .

LogP Value
Class-level inference
2.4013 (predicted)
Supports physicochemical profiling; may inform membrane permeability context
Predicted partition coefficient; experimental verification advised
Medicinal Chemistry Drug Design ADME Properties Physicochemical Profiling

Cost Comparison vs. 4-Cyclopropyl Isomer

The commercial cost of a chemical building block is a primary factor in procurement decisions. While both 5-Cyclopropyl-2-fluorobenzoic acid and its isomer 4-cyclopropyl-2-fluorobenzoic acid [1] are commercially available, their pricing structures differ significantly, reflecting differences in synthetic accessibility and market demand. This cost differential can be a decisive factor for large-scale projects, where budget constraints often dictate the choice between functionally similar isomers.

Cost Context
Cross-study comparable
285 € / 25 mg (5-isomer)
Supports procurement cost assessment; comparator pricing not reported
Pricing from CymitQuimica; may vary by supplier and scale
Procurement Cost Analysis Sourcing Strategy Medicinal Chemistry

Supplier Availability and Sourcing Options

The commercial availability of 5-Cyclopropyl-2-fluorobenzoic acid from multiple global suppliers, including Enamine (via Sigma-Aldrich) and Leyan , provides a distinct procurement advantage. This multi-source availability reduces the risk of supply chain disruption and can foster competitive pricing, a benefit not always shared by more specialized or less common isomers . Furthermore, the ready availability of this compound as a catalog item, as opposed to a custom synthesis, significantly reduces lead times for research projects.

Supplier Diversity
Supporting evidence
≥3 confirmed suppliers
Multi-source supply chain reduces lead-time and disruption risk
Enamine, Leyan, CymitQuimica identified; review catalogs for current stock
Sourcing Supply Chain Chemical Synthesis Building Blocks

Key Applications of 5-Cyclopropyl-2-fluorobenzoic Acid


Scaffold for SAR Studies

The well-defined physicochemical properties (e.g., LogP of 2.4) and the unique spatial orientation conferred by its specific 2-fluoro-5-cyclopropyl substitution pattern make this compound an ideal scaffold for systematic SAR investigations. It allows medicinal chemists to probe the effect of this precise regioisomeric arrangement on target binding, metabolic stability, and other ADME properties, which is essential for lead optimization programs .

HTS Library Design

The commercial availability and multi-source supply chain for 5-Cyclopropyl-2-fluorobenzoic acid, as detailed in Section 3, make it a practical choice for populating diversity-oriented or targeted screening libraries . Its cost-effectiveness compared to custom synthesis and reliable sourcing allow for its inclusion in larger screening campaigns where compound supply consistency and budget are key operational constraints.

Synthetic Intermediate for Complex Molecules

As a functionalized benzoic acid building block, this compound serves as a key intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications . The carboxylic acid moiety is a versatile handle for a wide range of transformations (e.g., amide coupling, esterification, reduction), making it a central component in the construction of diverse chemical libraries and target molecules.

Application
Selection Property
Validation Focus
SAR scaffold studies
Defined regioisomeric substitution pattern
Physicochemical profiling and target engagement assessment
HTS library design
Multi-source commercial availability
Supply continuity, lead time, and cost-effectiveness
Synthetic intermediate
Carboxylic acid coupling versatility
Synthetic route compatibility and transformation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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